molecular formula C8H17Br B156864 1-Bromooctane-d17 CAS No. 126840-36-6

1-Bromooctane-d17

Cat. No.: B156864
CAS No.: 126840-36-6
M. Wt: 210.23 g/mol
InChI Key: VMKOFRJSULQZRM-OISRNESJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromooctane-d17, also known as Octyl-d17 bromide, is a deuterated derivative of 1-bromooctane. The “d17” in its name indicates the presence of deuterium, a stable isotope of hydrogen, in the compound. This compound belongs to the family of alkyl bromides and is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .

Mechanism of Action

Target of Action

1-Bromooctane-d17 is a deuterated derivative of 1-bromooctane, a chemical compound belonging to the family of alkyl bromides As a deuterated compound, it is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .

Mode of Action

The mode of action of this compound involves its use as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . Deuterium labeling involves replacing one or more hydrogen atoms with deuterium atoms, which have a slightly higher mass due to the presence of an extra neutron . This labeling technique allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions .

Biochemical Pathways

This compound finds utility as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the generation of valuable insights into the behavior and interactions of molecules in complex systems . This includes the ability to accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .

Preparation Methods

1-Bromooctane-d17 is synthesized through the bromination of octane-d17. The synthetic route typically involves the following steps:

    Deuteration of Octane: Octane is first deuterated to produce octane-d17. This process involves the replacement of hydrogen atoms with deuterium atoms.

    Bromination: The deuterated octane is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). .

Chemical Reactions Analysis

1-Bromooctane-d17 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed from these reactions are alcohols, nitriles, and azides, respectively.

    Elimination Reactions: this compound can also undergo elimination reactions to form alkenes. .

Scientific Research Applications

1-Bromooctane-d17 has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a tracer or reference compound in studies involving organic synthesis and reaction mechanisms. The incorporation of deuterium allows researchers to track and identify molecules in complex systems, providing valuable insights into their behavior and interactions.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium-labeled compounds like this compound serve as internal standards or reference compounds in NMR spectroscopy. They aid in the precise determination of chemical shifts, spin-spin couplings, and other NMR parameters.

    Metabolism Studies: This compound is used in metabolism studies to investigate reaction rates, identify reaction intermediates, and study kinetic isotope effects.

    Pharmaceutical Research: This compound is utilized in drug development and clinical trials to study its potential therapeutic effects and applications in cancer research and other diseases

Comparison with Similar Compounds

1-Bromooctane-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Biological Activity

1-Bromooctane-d17, a deuterated form of 1-bromooctane, is a compound that has garnered interest in various scientific fields, particularly in pharmacology and organic chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H17_{17}Br
  • Molecular Weight : 193.125 g/mol
  • Boiling Point : 200.9 ± 3.0 °C at 760 mmHg
  • Density : 1.1 ± 0.1 g/cm³
  • Flash Point : 78.3 ± 0.0 °C

These properties are crucial for understanding its behavior in biological systems and its potential applications.

Synthesis Methods

This compound can be synthesized through various methods that ensure the retention of the deuterium label, which is essential for tracking and quantifying biological processes. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing deuterated alkyl halides to produce the desired compound.
  • Radical Reactions : Employing radical initiators to facilitate the formation of brominated products from octane precursors.

Biological Activity

The biological activity of this compound is primarily studied in the context of its pharmacokinetic properties and interactions with biological systems. Here are some key findings from recent research:

Pharmacokinetics

Deuterated compounds like this compound have been shown to exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. The incorporation of deuterium may enhance metabolic stability, reduce clearance rates, and improve bioavailability. This is particularly relevant in drug development, where metabolic stability can significantly influence therapeutic efficacy.

Case Studies

Several studies have investigated the effects of deuterated compounds on biological systems:

  • Study on Metabolic Stability : Research indicated that deuterated alkyl bromides, including this compound, displayed increased resistance to metabolic degradation in liver microsomes compared to non-deuterated forms. This suggests a potential for improved therapeutic profiles in drug applications .
  • Antimicrobial Activity : A comparative study on various brominated compounds highlighted that this compound exhibited antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
1-BromooctaneC8_8H17_{17}BrExhibits antimicrobial properties
1-ChlorooctaneC8_8H17_{17}ClUsed in nucleophilic substitution reactions
Octanoic AcidC8_8H16_{16}OKnown for its fatty acid properties

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583839
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126840-36-6
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromooctane-d17
Reactant of Route 2
Reactant of Route 2
1-Bromooctane-d17
Reactant of Route 3
Reactant of Route 3
1-Bromooctane-d17
Reactant of Route 4
1-Bromooctane-d17
Reactant of Route 5
Reactant of Route 5
1-Bromooctane-d17
Reactant of Route 6
1-Bromooctane-d17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.